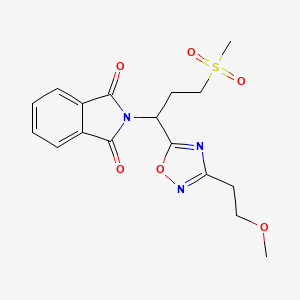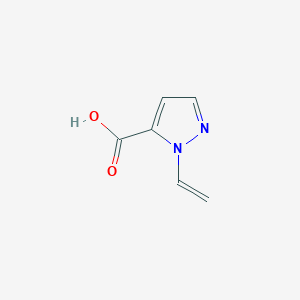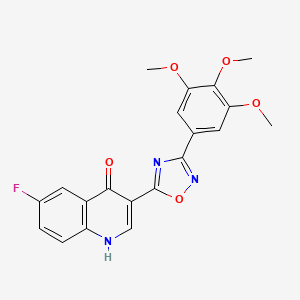
2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C17H19N3O6S and its molecular weight is 393.41. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
The synthesis of isoindoline derivatives involves complex chemical reactions. For example, a method for synthesizing 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid was developed through thermal heterocyclization, showcasing the utility of 3-(hydroxyimino)isoindolin-1-ones as starting materials for preparing various aromatic acids and related compounds. This method emphasizes the versatility of isoindoline-based compounds in synthesizing complex molecules (V. Tkachuk, T. Lyubchuk, T. Tkachuk, & O. Hordiyenko, 2020).
Antimicrobial Activities
Isoindoline derivatives exhibit potential as antimicrobial agents. For instance, the synthesis of a new 2-sulfonylquinolone showed potent broad-spectrum antibacterial properties, effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). This highlights the therapeutic potential of isoindoline-1,3-dione derivatives in addressing challenging bacterial infections (A. Hashimoto, G. Pais, Qiuping Wang, et al., 2007).
Structural Analysis and Characterization
Detailed structural characterization is crucial for understanding the properties and potential applications of isoindoline derivatives. Research involving single-crystal X-ray diffraction and Hirshfeld surface analysis of phthalimide derivatives, for instance, provides insights into their molecular conformation and intermolecular interactions. Such analyses are essential for exploring the functional applications of these compounds in various scientific domains (Li Yee Then, Huey Chong Kwong, C. Quah, et al., 2018).
Corrosion Inhibition
Isoindoline derivatives also find applications in corrosion inhibition, protecting metals like mild steel in acidic environments. This application is significant for industries where metal durability and longevity are critical. Studies demonstrate that certain isoindoline compounds effectively inhibit corrosion, showcasing their utility beyond pharmaceuticals and into material science (Nilam Kumari, P. Paul, Laldeep Gope, & M. Yadav, 2017).
Green Chemistry Applications
The synthesis of isoindoline-1,3-dione derivatives using green chemistry principles highlights the shift towards environmentally friendly chemical processes. For example, the Water Extract of Onion Peel Ash (WEOPA) method demonstrates an efficient and sustainable approach to synthesizing these compounds, contributing to bio-waste management and reducing the use of harmful reagents (M. Journal, P. W. Chia, P. Chee, et al., 2019).
properties
IUPAC Name |
2-[1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-25-9-7-14-18-15(26-19-14)13(8-10-27(2,23)24)20-16(21)11-5-3-4-6-12(11)17(20)22/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREHBRHVHDYTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C(CCS(=O)(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2762467.png)






![N-(4,6-dimethylpyrimidin-2-yl)-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2762479.png)

![4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile](/img/structure/B2762484.png)
![2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2762486.png)
![6-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2762487.png)
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-cyclohexylacetamide](/img/structure/B2762488.png)
